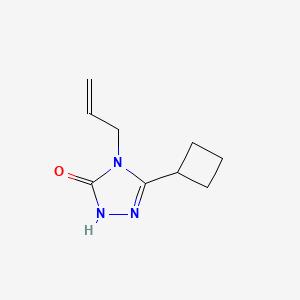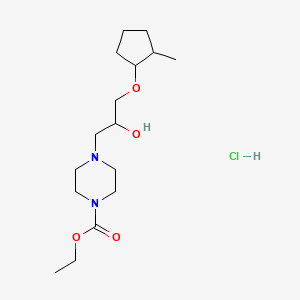
5-(4-Fluorophenyl)-2-(pyrrolidin-2-yl)-1,3-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Fluorophenyl)-2-(pyrrolidin-2-yl)-1,3-oxazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound, also known as FPOP, is a heterocyclic compound that contains both an oxazole and pyrrolidine ring. In
Wirkmechanismus
5-(4-Fluorophenyl)-2-(pyrrolidin-2-yl)-1,3-oxazole works by generating hydroxyl radicals that selectively react with amino acid residues in proteins. The hydroxyl radicals are generated by the reaction of 5-(4-Fluorophenyl)-2-(pyrrolidin-2-yl)-1,3-oxazole with hydrogen peroxide in the presence of a catalyst. The hydroxyl radicals then react with the amino acid residues in the protein, leading to the formation of protein radicals. These protein radicals can be detected and analyzed to gain insights into protein structure and function.
Biochemical and Physiological Effects:
5-(4-Fluorophenyl)-2-(pyrrolidin-2-yl)-1,3-oxazole has been found to have minimal biochemical and physiological effects. Studies have shown that 5-(4-Fluorophenyl)-2-(pyrrolidin-2-yl)-1,3-oxazole does not significantly affect the stability or function of proteins. This makes 5-(4-Fluorophenyl)-2-(pyrrolidin-2-yl)-1,3-oxazole a valuable tool for studying protein structure and function without altering the protein's natural state.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 5-(4-Fluorophenyl)-2-(pyrrolidin-2-yl)-1,3-oxazole in scientific research has several advantages. 5-(4-Fluorophenyl)-2-(pyrrolidin-2-yl)-1,3-oxazole is a selective labeling technique that allows for the identification of protein-protein interactions and ligand binding sites. Additionally, 5-(4-Fluorophenyl)-2-(pyrrolidin-2-yl)-1,3-oxazole has minimal biochemical and physiological effects on proteins, making it a valuable tool for studying protein structure and function. However, there are also limitations to the use of 5-(4-Fluorophenyl)-2-(pyrrolidin-2-yl)-1,3-oxazole. The labeling process can be time-consuming, and the hydroxyl radicals generated by 5-(4-Fluorophenyl)-2-(pyrrolidin-2-yl)-1,3-oxazole can also react with other molecules in the sample, leading to non-specific labeling.
Zukünftige Richtungen
There are several future directions for the use of 5-(4-Fluorophenyl)-2-(pyrrolidin-2-yl)-1,3-oxazole in scientific research. One direction is the development of new labeling techniques that can improve the specificity and efficiency of 5-(4-Fluorophenyl)-2-(pyrrolidin-2-yl)-1,3-oxazole labeling. Another direction is the use of 5-(4-Fluorophenyl)-2-(pyrrolidin-2-yl)-1,3-oxazole in the study of membrane proteins, which are difficult to study using traditional protein labeling techniques. Additionally, 5-(4-Fluorophenyl)-2-(pyrrolidin-2-yl)-1,3-oxazole can be used in the study of protein-protein interactions in living cells, which can provide insights into the dynamics of protein interactions in their natural environment.
In conclusion, 5-(4-Fluorophenyl)-2-(pyrrolidin-2-yl)-1,3-oxazole is a valuable tool for studying protein structure and function in scientific research. Its selective labeling technique and minimal biochemical and physiological effects make it a valuable tool for identifying protein-protein interactions and ligand binding sites. With the development of new labeling techniques and the study of membrane proteins and protein-protein interactions in living cells, 5-(4-Fluorophenyl)-2-(pyrrolidin-2-yl)-1,3-oxazole has the potential to make significant contributions to the field of scientific research.
Synthesemethoden
The synthesis of 5-(4-Fluorophenyl)-2-(pyrrolidin-2-yl)-1,3-oxazole involves the reaction of 4-fluorobenzoyl chloride with pyrrolidine and potassium carbonate to form 4-fluorobenzoyl pyrrolidine. This intermediate is then reacted with hydroxylamine hydrochloride and sodium acetate to form 5-(4-Fluorophenyl)-2-(pyrrolidin-2-yl)-1,3-oxazole.
Wissenschaftliche Forschungsanwendungen
5-(4-Fluorophenyl)-2-(pyrrolidin-2-yl)-1,3-oxazole has been found to have potential applications in various fields of scientific research. One of the most significant applications of 5-(4-Fluorophenyl)-2-(pyrrolidin-2-yl)-1,3-oxazole is in the field of protein chemistry. 5-(4-Fluorophenyl)-2-(pyrrolidin-2-yl)-1,3-oxazole can be used to study protein structure and function by selectively labeling amino acid residues with hydroxyl radicals. This labeling technique allows for the identification of protein-protein interactions and protein-ligand binding sites.
Eigenschaften
IUPAC Name |
5-(4-fluorophenyl)-2-pyrrolidin-2-yl-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O/c14-10-5-3-9(4-6-10)12-8-16-13(17-12)11-2-1-7-15-11/h3-6,8,11,15H,1-2,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGIBHGOHBSAYQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NC=C(O2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-chlorobenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2967360.png)








![N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2967375.png)
![2-(3-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-oxopropyl)isoindoline-1,3-dione](/img/structure/B2967377.png)
![3-(4-chlorophenyl)-11,12-dimethoxy-8,9,13b,14-tetrahydro-6H-pyrazolo[5'',1'':2',3']pyrimido[4',5':4,5]pyrido[2,1-a]isoquinolin-6-one](/img/structure/B2967379.png)